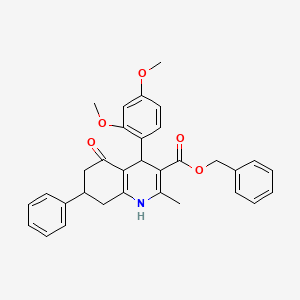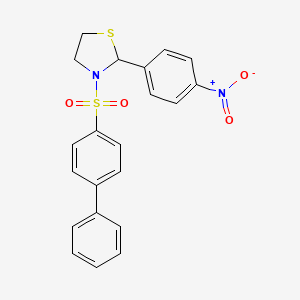![molecular formula C17H15NO2S2 B5111928 2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)
2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the thiophene family, which is a group of aromatic heterocyclic compounds that contain sulfur atoms in their ring structure. The synthesis method of this compound is complex, and it requires precise conditions to achieve the desired yield.
Mechanism of Action
The mechanism of action of 2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene) is not well understood, and further research is needed to elucidate its biological activity. However, it is believed that this compound may interact with specific receptors or enzymes in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene) are also not well understood. However, some studies have suggested that this compound may have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of certain diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene) is its potential as a building block for the synthesis of organic semiconductors. This compound has a unique structure that allows it to form stable and efficient charge transport pathways, making it useful in the development of electronic devices. However, the synthesis of this compound is complex and requires precise conditions, which can make it challenging to obtain high yields.
Future Directions
There are several future directions for research on 2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene). One of the most significant areas of research is in the development of new organic semiconductors for electronic devices. Researchers can use this compound as a starting material to synthesize new semiconductors with improved properties such as higher efficiency and stability. Another potential area of research is in the development of new drugs that target specific biological pathways. Researchers can use this compound as a building block to synthesize new compounds with improved pharmacological properties. Finally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound, which could lead to new insights into its potential applications in medicine and other fields.
Synthesis Methods
The synthesis of 2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene) is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3-nitrobenzaldehyde, which is achieved by the nitration of benzaldehyde using nitric acid. The second step is the synthesis of 2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene), which is achieved by the condensation reaction between 3-nitrobenzaldehyde and 5-methylthiophene in the presence of a base catalyst such as sodium hydroxide. The yield of this compound depends on the reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene) has several potential applications in scientific research. One of the most significant applications is in the field of organic electronics, where this compound can be used as a building block for the synthesis of organic semiconductors. These semiconductors can be used in the development of electronic devices such as solar cells, light-emitting diodes, and transistors. Another potential application of this compound is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs that target specific biological pathways.
properties
IUPAC Name |
2-methyl-5-[(5-methylthiophen-2-yl)-(3-nitrophenyl)methyl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-11-6-8-15(21-11)17(16-9-7-12(2)22-16)13-4-3-5-14(10-13)18(19)20/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIAMSNMIKJEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[(5-methylthiophen-2-YL)(3-nitrophenyl)methyl]thiophene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![(2R*,6S*)-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5111891.png)


![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)
![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)